4-(4-Benzyloxy-benzylidene)-2-phenyl-4H-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzyloxy-benzylidene)-2-phenyl-4H-oxazol-5-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of benzyloxy and benzylidene groups in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxy-benzylidene)-2-phenyl-4H-oxazol-5-one typically involves the condensation of 4-benzyloxybenzaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved safety, and higher throughput. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxy-benzylidene)-2-phenyl-4H-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzylidene group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or amines replace the benzyloxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), ammonia (NH₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Benzyloxy-benzylidene)-2-phenyl-4H-oxazol-5-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound have shown promise as therapeutic agents. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxy-benzylidene)-2-phenyl-4H-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(4-Ethoxy-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(4-Fluoro-benzylidene)-2-phenyl-4H-oxazol-5-one
Uniqueness
Compared to similar compounds, 4-(4-Benzyloxy-benzylidene)-2-phenyl-4H-oxazol-5-one stands out due to the presence of the benzyloxy group, which enhances its reactivity and allows for the introduction of additional functional groups. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C23H17NO3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(4Z)-2-phenyl-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H17NO3/c25-23-21(24-22(27-23)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)26-16-18-7-3-1-4-8-18/h1-15H,16H2/b21-15- |
InChI Key |
OWZYDGWHCPKNCZ-QNGOZBTKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.